molecular formula C13H13NO3S2 B2382400 Ethyl 3-methyl-5-(thiophene-3-carboxamido)thiophene-2-carboxylate CAS No. 1156631-39-8

Ethyl 3-methyl-5-(thiophene-3-carboxamido)thiophene-2-carboxylate

Cat. No.: B2382400
CAS No.: 1156631-39-8
M. Wt: 295.37
InChI Key: LRZJCDHKTMEWEO-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, which is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives are essential in various fields, including medicinal chemistry, due to their diverse biological activities .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of this compound would include a thiophene ring, which is a five-membered ring with one sulfur atom. It also has carboxamido and carboxylate functional groups attached to the thiophene ring .


Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions. For example, they can undergo electrophilic aromatic substitution reactions similar to benzene .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of complex thiophene derivatives, such as Ethyl 3-methyl-5-(thiophene-3-carboxamido)thiophene-2-carboxylate, involves various chemical reactions that result in the formation of these compounds with high specificity and yield. For example, a facile four-component Gewald reaction in the presence of water and triethylamine allows for the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, demonstrating a method to synthesize thiophene derivatives under aqueous conditions (Abaee & Cheraghi, 2013). Similarly, the one-pot, three-component synthesis of 1,5-benzodiazepine derivatives highlights the synthetic utility of thiophene derivatives in creating pharmacologically relevant compounds (Li & Wang, 2014).

Biological Activities

Thiophene derivatives exhibit significant biological activities, including antiproliferative, antimicrobial, and anti-rheumatic potentials. For instance, novel thiophene and thienopyrimidine derivatives have been synthesized and tested for their antiproliferative activity, showing remarkable activity against breast and colon cancer cell lines (Ghorab et al., 2013). Additionally, ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have shown significant antioxidant, analgesic, and anti-rheumatic effects in vivo, underscoring the therapeutic potential of thiophene derivatives in treating rheumatic diseases (Sherif & Hosny, 2014).

Material Science Applications

Thiophene derivatives also find applications in material science, particularly in the development of luminescent materials and conducting polymers. The synthesis of luminescent 2,4-disubstituted thiophenes and oligothiophenes through a consecutive three-component synthesis demonstrates the utility of thiophene derivatives in creating materials with desirable optical properties (Teiber & Müller, 2012).

Future Directions

Thiophene derivatives are of great interest in various fields, including medicinal chemistry, due to their diverse biological activities. Future research could focus on synthesizing new thiophene derivatives and studying their properties and biological activities .

Properties

IUPAC Name

ethyl 3-methyl-5-(thiophene-3-carbonylamino)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S2/c1-3-17-13(16)11-8(2)6-10(19-11)14-12(15)9-4-5-18-7-9/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZJCDHKTMEWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CSC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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